4-Bromo-6-methoxyquinoline
Overview
Description
4-Bromo-6-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry . The compound is characterized by a bromine atom at the 4th position and a methoxy group at the 6th position on the quinoline ring .
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific biological targets are still under investigation.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant .
Action Environment
It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent formation of dust and aerosols .
Biochemical Analysis
Biochemical Properties
4-Bromo-6-methoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to altered metabolic pathways and changes in the levels of metabolites.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to impact the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For instance, its inhibition of CYP1A2 results from the binding of this compound to the enzyme’s active site . This binding prevents the enzyme from metabolizing its substrates, thereby altering metabolic pathways and affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and can be observed as threshold effects in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of CYP1A2 affects the metabolism of drugs and other xenobiotics, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can influence the activity of other enzymes involved in oxidative metabolism, further altering cellular metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects by interacting with enzymes and proteins localized in these organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxyquinoline can be achieved through various methods. One common approach involves the bromination of 6-methoxyquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of eco-friendly and sustainable methods, such as microwave-assisted synthesis and solvent-free reactions, is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include 4-amino-6-methoxyquinoline and 4-thio-6-methoxyquinoline.
Oxidation: Products include quinoline N-oxides.
Reduction: Products include reduced quinoline derivatives.
Scientific Research Applications
4-Bromo-6-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-6-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFFYKLVLCFCQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457304 | |
Record name | 4-Bromo-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42881-66-3 | |
Record name | 4-Bromo-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 42881-66-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-bromo-6-methoxyquinoline in the context of the research presented?
A1: this compound serves as a crucial building block in the total synthesis of cinchona alkaloids []. The researchers utilized a novel photoredox-catalyzed deoxygenative arylation reaction to couple this compound with either quincorine or quincoridine, ultimately leading to the formation of various cinchona alkaloids. This method showcases the potential of this specific arylation reaction in natural product synthesis.
Q2: Are there other synthetic routes to cinchona alkaloids besides using this compound?
A2: Yes, the researchers also successfully employed 4-bromoquinoline in a similar photoredox-catalyzed reaction to synthesize different cinchona alkaloids []. This highlights the versatility of this reaction and suggests that modifications to the quinoline structure, such as the presence of a methoxy group, can be tolerated.
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